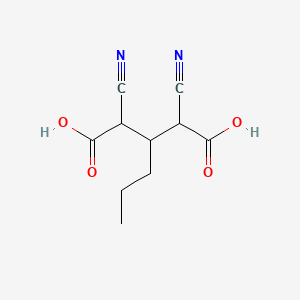

2,4-Dicyano-3-isobutyl-glutaric Acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dicyano-3-propylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-2-3-6(7(4-11)9(13)14)8(5-12)10(15)16/h6-8H,2-3H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHFSVSZAHWZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C#N)C(=O)O)C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dicyano 3 Isobutyl Glutaric Acid and Its Precursors

Conventional Chemical Synthesis Routes

The Knoevenagel condensation is a cornerstone reaction in the synthesis of 2,4-Dicyano-3-isobutyl-glutaric acid and its derivatives. wikipedia.org This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org In the context of the target molecule, the primary precursors are isovaleraldehyde (B47997) and a compound containing an active methylene group, such as cyanoacetic acid or its esters. google.comzbjimg.com

A patented process describes the reaction of isovaleraldehyde with cyanoacetic acid or its salts in the presence of an inorganic base to yield 2,4-dicyano-3-isobutylpentanedioic acid. google.com The reaction is typically catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active methylene compound without causing self-condensation of the aldehyde. wikipedia.org The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent, is particularly relevant when a carboxylic acid group is present in the active methylene compound, as it can facilitate subsequent decarboxylation if desired. wikipedia.orgorganic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| Isovaleraldehyde | Cyanoacetic Acid | Inorganic Base | 2,4-Dicyano-3-isobutylpentanedioic acid | google.com |

| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine (B6355638)/Ethanol | Unsaturated enone | wikipedia.org |

| Aldehydes/Ketones | Active Methylene Compounds | Ethylenediammonium diacetate (EDDA)/[bmim]BF4 | α,β-unsaturated compounds | organic-chemistry.org |

| Oxindole | Aldehydes | Pyrrolidine/Toluene (B28343) | 3-Benzylidene oxindoles | mdpi.com |

The Michael addition, or conjugate addition, presents a powerful method for the formation of 1,5-dicarbonyl and related structures, which are precursors to the glutaric acid framework. acs.orgsrce.hr This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). srce.hr For the synthesis of a dinitrile scaffold like the target compound, this could involve the addition of a cyanide ion to a suitably substituted α,β-unsaturated nitrile.

Research has demonstrated the facile synthesis of 2-alkynyl-substituted glutaric acid derivatives through the Michael addition of allenoates to electron-deficient olefins, mediated by a catalytic amount of tetra-n-butylammonium fluoride (B91410) (TBAF). acs.orgacs.org While not a direct synthesis of the target compound, this illustrates the principle of building the glutaric acid backbone via Michael addition. High yields of the desired products are often achievable under mild conditions. acs.org Phosphine-catalyzed Michael-type additions have also been employed for the synthesis of glutamic acid derivatives, showcasing the versatility of this approach. mdpi.com

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethyl α-methyl-γ-(n-hexyl)-allenoate | Methyl acrylate | TBAF (0.2 equiv), 50 °C, 2 h | 88% | acs.org |

| Alkyl N-arylidene-α-amino acid esters | Conjugated alkenes | Phosphine (substoichiometric) | Up to 90% | mdpi.com |

| Thiols | α,β-unsaturated carbonyl compounds | Ferric chloride, room temp, 5-20 min | Good yields | srce.hr |

A logical, though not explicitly detailed in the provided literature for this specific molecule, synthetic strategy involves the sequential introduction of the cyano and isobutyl groups onto a glutaric acid backbone. This could proceed through two primary pathways:

Alkylation followed by Cyanation: Starting with 3-isobutylglutaric acid, the α-carbons could be halogenated and subsequently displaced by a cyanide source, such as sodium or potassium cyanide, to yield the target dinitrile.

Cyanation followed by Alkylation: Alternatively, glutaric acid could first be converted to 2,4-dicyanoglutaric acid. The subsequent step would involve the specific alkylation at the 3-position with an isobutyl halide. This would require careful control of reaction conditions to achieve mono-alkylation at the desired position.

These multi-step sequences offer a high degree of control over the assembly of the final molecule.

Multi-component reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. rug.nltcichemicals.com An MCR approach to this compound could theoretically involve the condensation of isovaleraldehyde, a cyanide source (e.g., potassium cyanide or trimethylsilyl (B98337) cyanide), and a component that can generate the dicarboxylic acid backbone, all in a single step.

The Hantzsch pyridine synthesis and the Biginelli reaction are classic examples of MCRs that efficiently build heterocyclic scaffolds. tcichemicals.com The principles of MCRs are widely applied in medicinal chemistry for the rapid generation of compound libraries and can be conceptually adapted for the synthesis of acyclic structures like the target compound. rug.nl

One-pot syntheses are procedurally similar to MCRs and are designed to improve process efficiency by reducing the number of work-up and purification steps. A patent describes a one-pot synthesis for 3-isobutyl-pentanedioic acid, a key precursor. google.com This process involves mixing isovaleraldehyde with other reactants in a single vessel to obtain the final product after hydrolysis, without the need to isolate intermediates. google.com This methodology highlights the potential for developing a streamlined, efficient process for the synthesis of this compound itself, which would be advantageous for industrial-scale production. google.com

Catalytic Systems and Reagents in Synthesis

The choice of catalysts and reagents is critical in directing the outcome and efficiency of the synthetic routes to this compound.

Base Catalysis: Weakly basic amines like piperidine and diisopropylamine (B44863) are commonly used in Knoevenagel condensations to generate the nucleophilic enolate from the active methylene compound. zbjimg.comwikipedia.org Inorganic bases are also employed in certain patented processes. google.com

Lewis Acid Catalysis: Lewis acids, such as titanium tetrachloride (TiCl₄), can be used to activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack in Knoevenagel-type reactions. nih.gov

Organocatalysis: Non-metal catalysts have gained prominence in various transformations. Phosphines have been shown to be effective organocatalysts for Michael-type additions in the synthesis of glutamic acid derivatives. mdpi.com

Phase Transfer Catalysis: Reagents like tetra-n-butylammonium fluoride (TBAF) can act as phase transfer catalysts, facilitating reactions between reactants in different phases, as seen in some Michael additions. acs.orgacs.org

| Catalyst/Reagent | Reaction Type | Role | Reference |

|---|---|---|---|

| Piperidine | Knoevenagel Condensation | Weak base, facilitates enolate formation | wikipedia.org |

| Diisopropylamine | Knoevenagel/Michael Addition | Base catalyst | zbjimg.com |

| Titanium Tetrachloride (TiCl₄) | Knoevenagel/Cyclization | Lewis acid, activates carbonyl group | nih.gov |

| Phosphines | Michael Addition | Organocatalyst | mdpi.com |

| Tetra-n-butylammonium fluoride (TBAF) | Michael Addition | Mediator/Catalyst | acs.orgacs.org |

Utilization of Inorganic and Organic Base Catalysis

The choice of catalyst is pivotal in the synthesis of dicyano compounds. Both inorganic and organic bases are employed to facilitate the crucial carbon-carbon bond-forming reactions.

Inorganic Bases: Inorganic bases are frequently preferred in the synthesis of this compound. google.com Bases such as sodium hydroxide (B78521), potassium carbonate, and sodium methoxide (B1231860) are effective in promoting the condensation and addition steps. google.comresearchgate.netgoogle.com For instance, a process reacting cyanoacetic acid with isovaleraldehyde specifically notes a preference for inorganic bases. google.com In related syntheses of dicyano compounds, solid bases like hydrotalcites have been investigated, offering the advantages of easy separation from the reaction medium and potential for regeneration. researchgate.net

Organic Bases: Organic bases, particularly amines, also serve as effective catalysts. Piperidine is a classic catalyst for the Knoevenagel condensation and is used in the synthesis of related dicyano compounds. researchgate.netorgsyn.org Other organic bases like di-n-propylamine have also been documented in processes leading to the glutaric acid backbone. google.com These bases function by activating the methylene group of the cyano-compound, making it a more potent nucleophile for the attack on the aldehyde.

Acid-Catalyzed Approaches in Dicyano Compound Formation

While the primary formation of this compound is base-catalyzed, acids play a crucial role in subsequent steps, primarily hydrolysis. google.com After the base-catalyzed condensation forms the dicyano compound, the reaction mixture is often treated with a strong acid, such as hydrochloric acid or sulfuric acid, and heated. google.comgoogle.com This step hydrolyzes the nitrile (cyano) groups to carboxylic acid groups and can also effect decarboxylation, leading to the formation of 3-isobutylglutaric acid. google.comgoogle.com

Direct acid catalysis for the initial formation of the dicyano glutaric acid from its precursors is less common. However, the broader field of cyanation chemistry includes acid-catalyzed methods, such as the Brønsted acid-catalyzed cyanation of aldehydes, which demonstrates the utility of acids in forming C-CN bonds under specific conditions. acs.org In the context of the target compound, however, the literature points toward acid being used in the workup and hydrolysis phase rather than the initial condensation. google.com

Role of Specific Solvents and Solvent Systems in Reaction Outcomes

The solvent system is a critical parameter that influences reaction rate, yield, and product purity. For the synthesis of this compound, polar solvents are generally employed. google.com

A patented process specifies the use of polar solvents like water or a mixture of water with an organic solvent. google.com Suitable organic co-solvents include alcohols (e.g., methanol, ethanol), ethers, and other polar aprotic solvents. google.comgoogle.com The use of an aqueous medium can be advantageous for its low cost and environmental profile. In some procedures, non-polar solvents such as toluene are used during the extraction phase after hydrolysis. google.comgoogle.com

The choice of solvent can significantly impact reaction efficiency. For example, in a related synthesis, using formamide (B127407) as the solvent demonstrated that increasing its molar ratio relative to the starting material could dramatically increase the product yield, highlighting the direct participation and favorable properties of the solvent in the reaction mechanism. researchgate.net

Optimization of Reaction Parameters for Yield and Purity

Fine-tuning reaction conditions is essential for maximizing the yield and purity of this compound, making the process more efficient and economically viable.

Temperature and Pressure Regimes

Temperature control is crucial throughout the synthesis. The initial base-catalyzed condensation to form this compound is often conducted at mild temperatures, typically in the range of 0°C to 30°C. google.com Maintaining a lower temperature during the addition of reactants can help control the exothermic nature of the condensation and minimize the formation of side products.

In contrast, the subsequent acid hydrolysis step requires significantly higher temperatures. The reaction mixture is typically heated to reflux, with temperatures ranging from 80°C to 140°C, to ensure complete conversion of the nitrile groups. google.com

Table 1: Temperature Conditions for Synthesis Steps

| Reaction Step | Temperature Range (°C) | Purpose |

|---|---|---|

| Base-Catalyzed Condensation | 0 - 30 | Formation of this compound |

| Acid-Catalyzed Hydrolysis | 80 - 140 | Conversion of dicyano compound to diacid |

Stoichiometric Ratios of Reactants and Catalysts

The molar ratio of reactants and catalysts is a key factor in optimizing the synthesis. In the condensation of an aldehyde with a cyanoacetamide, a 2:1 molar ratio of the cyano-compound to the aldehyde is typically used to form the dicyano adduct. orgsyn.org In one-pot procedures, using approximately two molar equivalents of the cyano-containing reactant relative to isovaleraldehyde is specified. google.com

The amount of catalyst also influences the reaction. Furthermore, the ratio of solvent to reactants can have a profound effect on the yield. Research on a related glutarimide (B196013) synthesis showed that increasing the molar ratio of formamide (acting as a solvent and reactant) to the starting diacid from 1:1 to 3:1 increased the yield from 45% to 87%. researchgate.net

Table 2: Effect of Stoichiometry on Reaction Yield

| Reactant/Solvent Ratio | Resulting Yield (%) | Reference Reaction |

|---|---|---|

| 1:1 (Formamide:Diacid) | 45 | Glutarimide Synthesis |

| 3:1 (Formamide:Diacid) | 87 | Glutarimide Synthesis |

Reaction Time and Agitation Effects

Reaction time is another parameter that must be optimized for each step of the process. The initial base-catalyzed condensation can be relatively rapid, with some processes reporting shorter reaction times as an advantage. google.com However, specific procedures can last several hours to ensure completion. For example, a Michael addition step in a related synthesis was conducted for 3-5 hours, while other condensation reactions are stirred for 6-8 hours. google.comorgsyn.org

The subsequent acid hydrolysis step is typically more time-consuming, often requiring prolonged heating. Reaction times for this step can range from 6 to 20 hours, and in some cases, significantly longer periods of 50 to 100 hours are reported to drive the reaction to completion. google.comgoogle.com Constant agitation or stirring is maintained throughout the process to ensure proper mixing of the reactants and uniform heat distribution, which is critical for achieving consistent results and high yields. google.comorgsyn.org

Principles of Green Chemistry in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally and economically sustainable manufacturing processes. Key considerations include maximizing atom economy, minimizing the environmental factor (E-factor), and making informed solvent selections to reduce waste.

Atom Economy and E-Factor Considerations in Process Development

A common synthetic route to this compound involves a multi-step process beginning with a Knoevenagel condensation of isovaleraldehyde with a cyanoacetic acid ester, followed by a Michael addition of a second equivalent of the cyanoacetate (B8463686), and subsequent hydrolysis.

Atom Economy:

A plausible synthetic pathway is as follows:

Knoevenagel Condensation: Isovaleraldehyde reacts with ethyl cyanoacetate.

Michael Addition: A second molecule of ethyl cyanoacetate adds to the intermediate from the first step.

Hydrolysis: The resulting diester is hydrolyzed to form this compound.

E-Factor (Environmental Factor):

The E-factor is a simple yet powerful metric defined as the total mass of waste generated per unit of product. mit.edursc.org In the pharmaceutical industry, where complex multi-step syntheses are common, E-factors can be notoriously high, often ranging from 25 to over 100. acs.org For the synthesis of pregabalin (B1679071), for which this compound is an intermediate, initial processes had an E-factor of 86, which was later reduced to 17 through process optimization and the use of enzymatic methods. acsgcipr.org

The E-factor for the synthesis of this compound would include:

By-products from each reaction step.

Spent catalysts.

Solvent losses.

Waste from work-up and purification steps.

Minimizing the E-factor is a key goal in green process development.

Interactive Data Table: Green Metrics for this compound Synthesis

| Metric | Description | Typical Value/Target | Relevance to Synthesis |

| Atom Economy | (Molecular weight of product / Sum of molecular weights of all reactants) x 100% | Maximize (target 100%) | The inherent efficiency of the chemical transformation. |

| E-Factor | (Total waste in kg / kg of product) | Minimize (target 0) | A holistic measure of waste generation in the entire process. |

Solvent Selection and Waste Minimization Strategies

Solvent Selection:

Solvents constitute a major portion of the waste generated in chemical manufacturing, often accounting for 60-70% of the waste stream in pharmaceutical production. dec.group Therefore, careful solvent selection is critical for greening a synthetic process. Solvent selection guides, such as the CHEM21 guide, provide a framework for choosing solvents based on safety, health, and environmental criteria. acsgcipr.orgdec.groupnih.gov

For the synthesis of this compound, greener solvent alternatives should be considered for each step:

Knoevenagel Condensation & Michael Addition: Traditionally carried out in solvents like toluene or cyclohexane, greener alternatives could include ethanol, 2-propanol, or even water, especially with the use of appropriate catalysts. researchgate.nettandfonline.com Some modern approaches even explore solvent-free conditions. tandfonline.comtue.nlsolventwasher.com

Hydrolysis: This step is often performed in water with an acid or base, which is already a relatively green solvent.

Interactive Data Table: Solvent Selection for the Synthesis of this compound

| Reaction Step | Traditional Solvents | Recommended Green Solvents | Rationale for Green Choice |

| Knoevenagel Condensation | Toluene, Cyclohexane, Pyridine | Ethanol, Water, 2-Propanol, Solvent-free | Lower toxicity, biodegradability, reduced environmental impact. researchgate.nettandfonline.comtue.nl |

| Michael Addition | Toluene, DMF | Ethanol, Water, Ionic Liquids | Reduced toxicity, potential for catalyst recycling. nih.gov |

| Hydrolysis | Water with strong acids/bases | Water with recyclable catalysts | Water is a green solvent; focus on minimizing mineral acid/base waste. |

Waste Minimization Strategies:

A holistic approach to waste minimization goes beyond solvent selection and includes several other strategies:

Catalyst Recycling: The use of heterogeneous or recyclable catalysts is a cornerstone of green chemistry. For the Knoevenagel condensation and Michael addition steps, various recyclable catalysts have been developed, including ionic liquids and solid-supported catalysts. researchgate.netuab.catmdpi.comrsc.orgrcmt.com These can be easily separated from the reaction mixture and reused, reducing waste and cost.

Solvent Recovery: Implementing solvent recovery and recycling systems can significantly reduce the environmental impact and cost of a process. alaquainc.comdec.groupnih.govpharmafeatures.com Technologies such as distillation, pervaporation, and membrane filtration can be employed to purify and reuse solvents.

Process Intensification: Continuous flow chemistry offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for higher yields and purity, all of which contribute to waste reduction. vapourtec.com

Use of Renewable Feedstocks: While the immediate precursors to this compound are petroleum-derived, long-term green chemistry goals involve the development of synthetic pathways from renewable biomass sources.

By systematically applying these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Transformations and Reactivity of 2,4 Dicyano 3 Isobutyl Glutaric Acid

Hydrolysis of Nitrile Functionalities to Carboxylic Acids

The conversion of the two nitrile groups in 2,4-dicyano-3-isobutyl-glutaric acid to carboxylic acid groups can be achieved under both acidic and basic conditions. This transformation proceeds through an amide intermediate, and the reaction conditions can be tuned to control the extent of hydrolysis.

The mechanism for the acid-catalyzed hydrolysis of a nitrile group proceeds as follows:

Protonation of the nitrile: The nitrogen atom of the nitrile is protonated by the acid catalyst (e.g., H₃O⁺).

Nucleophilic attack by water: A water molecule attacks the electrophilic carbon of the protonated nitrile.

Deprotonation: A proton is removed from the oxygen atom to form a neutral intermediate.

Tautomerization: The intermediate tautomerizes to form an amide.

Further hydrolysis of the amide: The amide is subsequently hydrolyzed to the carboxylic acid.

In the context of this compound, the acid-catalyzed hydrolysis of both nitrile groups leads to the formation of a tricarboxylic acid derivative, which can be unstable and prone to decarboxylation. A patent describing a related process for producing 3-isobutylglutaric acid mentions an in-situ hydrolysis of 2,4-dicyano-3-isobutylpentanedioic acid using an acid, which results in a high yield of the final product, suggesting that the hydrolysis and subsequent decarboxylation are efficient under these conditions. google.com

Selectivity in the hydrolysis of dinitriles under acidic conditions can be challenging to control, as the reaction often proceeds to the full hydrolysis of both nitrile groups due to the typically harsh reaction conditions (e.g., strong acid and high temperatures).

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of a nitrile is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This forms a negatively charged intermediate that is then protonated by water to yield an imidic acid, which tautomerizes to an amide. The amide can then be further hydrolyzed under basic conditions to a carboxylate salt. Acidification of the reaction mixture in a subsequent step is necessary to obtain the free carboxylic acid.

The general mechanism for base-catalyzed nitrile hydrolysis involves:

Nucleophilic attack: A hydroxide ion attacks the nitrile carbon.

Protonation: The resulting anion is protonated by water to form an imidic acid.

Tautomerization: The imidic acid tautomerizes to an amide.

Further hydrolysis of the amide: The amide undergoes base-catalyzed hydrolysis to form a carboxylate and ammonia (B1221849).

The kinetics of base-catalyzed hydrolysis of esters, a related reaction, are typically second-order, being first-order in both the ester and the hydroxide ion. It is plausible that the hydrolysis of nitriles follows similar kinetic behavior. The rate of hydrolysis can be influenced by steric hindrance and the electronic effects of substituents on the molecule.

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Catalyst | Strong acids (e.g., HCl, H₂SO₄) | Strong bases (e.g., NaOH, KOH) |

| Initial Step | Protonation of the nitrile nitrogen | Nucleophilic attack of OH⁻ on the nitrile carbon |

| Intermediate | Amide | Amide |

| Final Product (before workup) | Carboxylic acid and ammonium (B1175870) salt | Carboxylate salt and ammonia |

| Reaction Conditions | Typically requires heat | Often requires heat |

Controlling the hydrolysis of a dinitrile to achieve partial hydrolysis (i.e., the conversion of only one nitrile group to a carboxylic acid or an amide) is a significant synthetic challenge. Generally, achieving complete hydrolysis to the dicarboxylic acid is more straightforward and is often the intended outcome, especially when followed by decarboxylation.

Mild reaction conditions, such as using weaker acids or bases, lower temperatures, or shorter reaction times, can favor the formation of the amide intermediate or the mono-acid derivative. However, isolating these intermediates can be difficult as the hydrolysis of the second nitrile group often proceeds under the same conditions. For base-catalyzed hydrolysis, it has been noted that milder conditions can sometimes allow for the isolation of the amide.

Decarboxylation Reactions of Glutaric Acid Derivatives

The product of the complete hydrolysis of this compound is a substituted glutaric acid that is also a gem-dicarboxylic acid (specifically, a malonic acid derivative at two positions). Such compounds are known to undergo decarboxylation, the loss of carbon dioxide, with relative ease, particularly upon heating.

The thermal decarboxylation of gem-dicarboxylic acids, such as the derivatives of malonic acid, is a well-established reaction. Heating these compounds leads to the loss of one of the carboxylic acid groups as carbon dioxide, resulting in a monocarboxylic acid. The reaction proceeds through a cyclic transition state, which facilitates the cleavage of the carbon-carbon bond.

For the derivative formed from this compound, the initial hydrolysis product would be a tricarboxylic acid. This structure is highly susceptible to losing two molecules of CO₂, one from each of the original nitrile positions, to form 3-isobutylglutaric acid. This decarboxylation is often carried out by simply heating the acidic solution after hydrolysis.

| Substrate Type | Typical Decarboxylation Temperature (°C) | Notes |

|---|---|---|

| Malonic Acid | > 140-150 | Decomposes to acetic acid and carbon dioxide. |

| Alkyl-substituted Malonic Acids | 100-160 | The presence of alkyl groups can influence the rate of decarboxylation. |

| β-Keto Acids | Can occur at or slightly above room temperature | The keto group stabilizes the enol intermediate. |

While thermal decarboxylation is common, various catalysts can facilitate this reaction under milder conditions. For carboxylic acids, these can include metal-based catalysts. For instance, palladium on carbon (Pd/C) has been shown to catalyze the decarboxylation of certain arylaliphatic carboxylic acids at relatively low temperatures. pnnl.gov The mechanism of such catalytic decarboxylations can vary, but they often involve the formation of an intermediate where the carboxylic acid is coordinated to the metal center, facilitating the cleavage of the C-COOH bond.

In the context of the synthesis of 3-isobutylglutaric acid from this compound, the decarboxylation is typically achieved thermally in the acidic medium used for hydrolysis, without the need for an additional catalyst. The inherent instability of the gem-dicarboxylic acid structure drives the reaction forward upon heating.

Insufficient Information to Generate Article on the Chemical Transformations of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient detailed information to construct an article on the chemical transformations and reactivity of this compound as outlined in the user's request.

The primary role of this compound, as identified in the search results, is as a transient intermediate in the synthesis of 3-isobutylglutaric acid. quickcompany.ingoogle.com The main transformation discussed is its hydrolysis and subsequent decarboxylation to form 3-isobutylglutaric acid. quickcompany.ingoogle.com

There is a significant lack of available data regarding the specific derivatization strategies for this compound itself. The requested subsections, including the synthesis of anhydrides and cyclic imides, esterification and amidation reactions, and the reduction of its carboxylic acid moieties, are not described in the context of starting from this compound. The provided search results detail these transformations for the downstream product, 3-isobutylglutaric acid, but not for the dicyano precursor. For instance, the formation of 3-isobutylglutarimide is achieved through the cyclization of 3-isobutylglutaric acid, not this compound. patsnap.comresearchgate.net

Furthermore, detailed mechanistic investigations elucidating the transformation pathways of this compound and the identification of its reaction intermediates are not available in the provided search results. While the synthesis of 3-isobutylglutaric acid from isovaleraldehyde (B47997) and cyanoacetic acid likely proceeds through this compound, the specific mechanistic details of the subsequent hydrolysis and decarboxylation steps are not elaborated upon. quickcompany.ingoogle.com

Due to the absence of specific and detailed scientific information on the chemical transformations and reactivity of this compound as per the requested outline, it is not possible to generate a thorough, informative, and scientifically accurate article on this specific topic. The available literature primarily focuses on its role as a short-lived intermediate rather than a stable starting material for further chemical derivatization.

Mechanistic Investigations of Key Transformation Pathways

Kinetic and Thermodynamic Aspects of Transformations

A comprehensive review of available scientific literature and patent databases reveals a significant gap in the quantitative data regarding the kinetic and thermodynamic aspects of chemical transformations involving this compound. While its role as an intermediate in the synthesis of pregabalin (B1679071) is acknowledged, detailed research findings, including data on reaction rates, activation energies, and thermodynamic parameters, are not publicly available. synthinkchemicals.comnih.govgoogle.com

The primary transformation of this compound discussed in the context of pregabalin synthesis is its conversion to 3-isobutylglutaric acid. google.com This process involves the hydrolysis of the two nitrile groups and subsequent decarboxylation. However, specific kinetic studies detailing the rate constants, order of reaction, or the influence of temperature on the reaction rate (Arrhenius parameters) for this specific compound have not been reported in the reviewed literature. Similarly, thermodynamic data such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of these transformations are not documented.

General mechanistic pathways for the hydrolysis of nitriles and the decarboxylation of β-keto acids or related dicarboxylic acids are well-established in organic chemistry. masterorganicchemistry.comyoutube.comorganicchemistrytutor.com Nitrile hydrolysis can proceed under acidic or basic conditions, typically forming a carboxylic acid and ammonia or an ammonium salt. masterorganicchemistry.com The decarboxylation of dicarboxylic acids, particularly those with a gem-dinitrile or a related electron-withdrawing group, is expected to occur under thermal conditions, though the specific temperature and rate would be highly dependent on the molecular structure. masterorganicchemistry.comnih.gov

Theoretical studies and computational modeling have been employed to investigate the mechanisms and energetics of decarboxylation for structurally similar compounds, such as orotic acid derivatives. nih.gov These studies provide insights into the transition states and the influence of protonation on the reaction favorability. However, such specific computational analyses for this compound are not present in the available literature.

In the synthesis of 3-isobutylglutarimide, a related precursor for pregabalin, from 3-isobutylglutaric acid, some reaction conditions have been outlined in patents, such as heating with urea (B33335) at 150-170°C for 2 hours. patsnap.com While this indicates the thermodynamic feasibility of the reaction at elevated temperatures, it does not provide the quantitative kinetic or thermodynamic data required for a detailed analysis.

Due to the absence of specific experimental or theoretical data in the public domain, it is not possible to provide data tables or detailed research findings on the kinetic and thermodynamic aspects of the transformations of this compound at this time.

Enzymatic and Biocatalytic Approaches Involving 2,4 Dicyano 3 Isobutyl Glutaric Acid Derivatives

Biocatalytic Hydrolysis of Nitriles and Imides

Biocatalytic hydrolysis represents a cornerstone of green chemistry, operating under mild conditions of temperature and pH and often in aqueous media. For derivatives of 2,4-dicyano-3-isobutyl-glutaric acid, this strategy focuses on the selective transformation of nitrile or imide functional groups to produce chiral carboxylic acids or amides, which are direct precursors to active pharmaceutical ingredients like Pregabalin (B1679071).

The success of biocatalytic hydrolysis hinges on the discovery and characterization of robust and selective enzymes. openbiotechnologyjournal.com A diverse range of microorganisms has been screened to identify enzymes capable of acting on derivatives related to this compound.

Nitrilases (EC 3.5.5.1): These enzymes catalyze the direct hydrolysis of a nitrile group to a carboxylic acid and ammonia (B1221849). openbiotechnologyjournal.com They are particularly valuable for the desymmetrization of prochiral dinitriles like isobutylsuccinonitrile (IBSN). Several nitrilases have been identified from sources such as Arabis alpina, Brassica rapa, and various microbial genera including Rhodococcus and Pseudomonas. researchgate.netnih.govresearchgate.net For instance, a nitrilase from Arabis alpina (AaNIT) was identified for its ability to hydrolyze IBSN to (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA). nih.gov Similarly, nitrilases have been explored for their ability to perform kinetic resolutions on racemic cyanoesters. researchgate.netgoogle.com

Imidases and Hydantoinases (EC 3.5.2.-): This class of enzymes acts on cyclic imides. In the context of this compound derivatives, the key substrate is 3-isobutyl glutarimide (B196013). These enzymes can catalyze the desymmetric hydrolysis of this prochiral imide to yield an optically active monoamide. A D-hydantoinase from Bacillus stearothermophilus and an imidase from Burkholderia phytofirmans (BpIH) have been successfully engineered to perform this transformation, yielding (R)-3-isobutyl glutaric acid monoamide ((R)-IBM), a direct precursor for S-Pregabalin. rsc.orgnih.gov These enzymes belong to the cyclic amidase family and are often metal-dependent. nih.gov

Lipases (EC 3.1.1.3): While not acting directly on the nitrile groups, lipases are crucial in chemoenzymatic routes that start from dicyano diester derivatives of this compound. acs.org For example, a commercially available lipase, Lipolase®, is used for the kinetic resolution of racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester. acs.org The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the desired chiral acid. acs.orgnih.gov

The primary goal of using these enzymes is to achieve high enantioselectivity in the synthesis of chiral building blocks. Two main strategies are employed: kinetic resolution and desymmetrization.

Kinetic Resolution: In this approach, the enzyme selectively acts on one enantiomer of a racemic mixture, leaving the other unreacted. An example is the lipase-catalyzed hydrolysis of racemic diethyl 2-(1-cyano-3-methylbutyl)malonate. tandfonline.com The enzyme selectively hydrolyzes the (S)-enantiomer to the corresponding monoacid, which can then be decarboxylated to furnish the key pregabalin intermediate, (S)-ethyl 3-cyano-5-methylhexanoate. acs.org

Desymmetrization of Prochiral Substrates: This is often a more efficient strategy as it allows for a theoretical 100% conversion of the starting material to a single, optically pure product. A prime example is the nitrilase-catalyzed hydrolysis of prochiral isobutylsuccinonitrile (IBSN). The enzyme selectively hydrolyzes one of the two nitrile groups to produce (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA) with high enantiomeric excess (ee). researchgate.netnih.gov Another powerful example is the imidase-catalyzed hydrolysis of prochiral 3-isobutyl glutarimide to (R)-3-isobutyl glutaric acid monoamide ((R)-IBM), which can be directly converted to S-Pregabalin. rsc.orgnih.gov

The choice of biocatalytic strategy directly impacts the maximum theoretical yield.

Limitations: Kinetic resolution is inherently limited to a maximum theoretical yield of 50% for the desired product, as the other half of the racemic starting material is the undesired enantiomer. rsc.org While the unreacted enantiomer can sometimes be racemized and recycled, this adds complexity and cost to the process. acs.org

Achievements: Desymmetrization of prochiral substrates overcomes this 50% yield barrier. Processes utilizing the desymmetric hydrolysis of 3-isobutyl glutarimide by engineered D-hydantoinases have achieved molar yields of 99% with an enantiomeric excess (ee) of 99.8% for the desired (R)-3-isobutyl glutaric acid monoamide on a kilogram scale. rsc.org Similarly, the bienzymatic cascade using a nitrilase and an amidase for the hydrolysis of isobutylsuccinonitrile reached a 45% conversion to (S)-CMHA with an ee of 99.3%. nih.gov Lipase-based resolutions have also been highly optimized, achieving a 49.7% conversion (approaching the theoretical maximum) with >95% ee at high substrate loads (3 M). nih.gov

Table 1: Performance of Biocatalytic Transformations

| Enzyme | Substrate | Product | Strategy | Conversion / Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Engineered D-hydantoinase | 3-Isobutyl glutarimide | (R)-3-Isobutyl glutaric acid monoamide | Desymmetrization | 99% Molar Yield | 99.8% | rsc.org |

| Immobilized TTL Mutant (Lipase) | rac-2-Carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | (S)-2-Carboxyethyl-3-cyano-5-methylhexanoic acid | Kinetic Resolution | 49.7% | >95% | nih.gov |

| Nitrilase (N258D mutant) / Amidase Cascade | Isobutylsuccinonitrile (IBSN) | (S)-3-Cyano-5-methylhexanoic acid | Desymmetrization | 45.0% | 99.3% | nih.gov |

| Lipolase® (Lipase) | rac-2-Carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | (S)-2-Carboxyethyl-3-cyano-5-methylhexanoic acid | Kinetic Resolution | ~50% (Theoretical) | High | acs.org |

Enzyme Engineering and Directed Evolution for Enhanced Catalytic Performance

While naturally occurring enzymes provide a starting point, they are often not optimal for industrial applications due to limitations in activity, stability, or selectivity towards non-natural substrates. Enzyme engineering and directed evolution are therefore critical for tailoring these biocatalysts for specific processes. openbiotechnologyjournal.com

Understanding the three-dimensional structure of an enzyme and how it interacts with its substrate is fundamental to rational design.

Homology Modeling: When an experimental crystal structure is unavailable, homology modeling is used to build a theoretical 3D model of the target enzyme based on the known structure of a related, homologous protein. This was employed for the imidase BpIH, where its sequence was aligned with a known allantoinase (PuuE) to model its structure and identify the putative substrate binding pocket. nih.gov

Substrate Binding Pocket Analysis: Once a model is generated, computational docking simulations can predict how the substrate, such as 3-isobutyl glutarimide, fits into the active site. This analysis helps identify key amino acid residues that interact with the substrate. For BpIH, docking studies revealed the orientation of the substrate within a slit pocket and its interaction with a catalytic triad, providing a roadmap for mutagenesis. nih.gov

Armed with structural insights, scientists can strategically modify the enzyme's genetic code to create mutant variants with improved properties.

Rational Design: This approach involves making specific, targeted changes to the enzyme's amino acid sequence based on structural and mechanistic understanding. For the D-hydantoinase acting on 3-isobutyl glutarimide, researchers identified key residues in the substrate binding pocket and systematically mutated them. The best variant, a triple mutant (M63A/L65H/C317T), exhibited significantly enhanced performance, leading to the near-complete conversion of the substrate with excellent enantioselectivity. rsc.org

Site-Directed Mutagenesis: This is the technique used to create the specific mutations predicted by rational design. In the engineering of a nitrilase from Arabis alpina (AaNIT), site-directed mutagenesis was used to create the N258D mutant. nih.gov This single amino acid substitution resulted in a biocatalyst with both high catalytic activity and excellent enantioselectivity (E > 300) for the hydrolysis of IBSN, even at high substrate concentrations. nih.gov Similarly, semi-rational design of the imidase BpIH led to a triple mutant (Y37F/H133N/S226I) with a fivefold increase in activity, achieving 88.87% conversion compared to 38.15% for the wild-type enzyme under identical conditions. nih.gov These engineered enzymes demonstrate the power of biocatalyst optimization for creating efficient and industrially viable synthetic routes.

Strategies for Improving Enzyme Stability and Reusability

Enhancing enzyme stability and enabling its reuse are critical objectives in industrial biocatalysis, directly impacting process costs and sustainability. rsc.orgnih.gov Several strategies are employed to achieve these goals, with enzyme immobilization being a primary and widely adopted technique. numberanalytics.comnih.gov

Enzyme Immobilization: This physical confinement of enzymes onto or within a solid support material is a cornerstone of industrial biocatalysis. numberanalytics.com It not only facilitates easy separation of the enzyme from the reaction product but also significantly enhances its stability under harsh process conditions, such as elevated temperatures and non-optimal pH levels. nih.govnumberanalytics.com The primary methods of immobilization can be broadly categorized as follows:

Adsorption: This method relies on weak physical interactions (e.g., van der Waals forces, hydrogen bonds) between the enzyme and the surface of a carrier. nih.gov It is generally a simple and low-cost technique that often preserves a high degree of the enzyme's native activity. nih.gov

Covalent Bonding: This involves the formation of strong, stable covalent bonds between the functional groups of the enzyme and the support matrix. nih.govresearchgate.net This method provides robust attachment, minimizing enzyme leaching, though it may sometimes lead to a partial loss of catalytic efficiency due to conformational changes. nih.gov

Entrapment/Encapsulation: In this technique, the enzyme is physically trapped within the porous network of a polymer gel or encapsulated within a semi-permeable membrane. rsc.orgresearchgate.net This method effectively separates the enzyme from the bulk solution while allowing the substrate and product to diffuse. researchgate.net

Cross-Linking: This carrier-free method involves creating intermolecular cross-links between enzyme molecules using a bifunctional reagent to form larger, insoluble aggregates known as Cross-Linked Enzyme Aggregates (CLEAs). rsc.orgresearchgate.net This approach can result in high enzyme loading and stability. rsc.org

| Strategy | Description | Key Advantages | Potential Limitations |

|---|---|---|---|

| Adsorption | Enzyme bound to carrier via weak physical forces (e.g., ionic or hydrophobic interactions). nih.gov | Simple, low cost, high retention of enzyme activity. nih.gov | Prone to enzyme leaching with changes in pH, temperature, or ionic strength. nih.gov |

| Covalent Bonding | Formation of stable covalent links between the enzyme and a support material. researchgate.net | Strong binding prevents leaching, enhances stability. nih.gov | Can lead to conformational changes and loss of activity. nih.gov |

| Entrapment | Physical inclusion of enzymes within a porous matrix (e.g., polymer gel). rsc.org | Protects enzyme from harsh external environment. | Mass transfer limitations for substrate and product can occur. nih.gov |

| Cross-Linking (CLEAs) | Carrier-free method using a bifunctional reagent to create insoluble enzyme aggregates. rsc.org | High enzyme loading, improved stability, low production cost. rsc.org | Can be challenging to optimize for all enzymes. |

| Protein Engineering | Modification of the enzyme's amino acid sequence via rational design or directed evolution. nih.govresearchgate.net | Can specifically tailor enzyme for stability, activity, and substrate specificity. nih.gov | Requires extensive screening and can be time-consuming. |

Process Development for Biocatalytic Production

The successful implementation of a biocatalytic process at an industrial scale requires careful development and optimization of both the enzyme production system and the bioreaction conditions. dtu.dk

Fermentation and Expression Systems for Enzyme Production

The production of enzymes for biocatalysis is most often achieved through recombinant expression in microbial hosts, which allows for cost-effective and scalable manufacturing. mdpi.comisomerase.com The choice of expression system is a critical decision that influences the yield, quality, and purity of the final enzyme. mdpi.com

Common Expression Hosts:

Bacteria: Escherichia coli (E. coli) is a widely used prokaryotic host due to its rapid growth, well-understood genetics, and the availability of numerous expression tools. fraunhofer.de It is often the first choice for producing many industrial enzymes. isomerase.com

Yeasts: Eukaryotic hosts like Pichia pastoris (now Komagataella pastoris), Saccharomyces cerevisiae, and Yarrowia lipolytica are also extensively used. fraunhofer.debiocatalysts.com They offer advantages such as the ability to perform post-translational modifications and secrete enzymes into the culture medium, which can simplify downstream purification. fraunhofer.de

Fermentation Development: The production process involves cultivating the selected microbial strain in large-scale fermenters. Optimizing fermentation conditions is crucial to maximize the yield of the active enzyme. mdpi.com This involves a seamless scale-up strategy, moving from laboratory-scale flasks (mL) to pilot-scale (liters) and ultimately to industrial-scale fermenters (up to 10,000L or more). biocatalysts.com Throughout this process, parameters such as media composition, aeration, and feeding strategies are fine-tuned to ensure robust and efficient enzyme production. biocatalysts.com

| Expression System | Primary Advantages | Commonly Used For |

|---|---|---|

| Escherichia coli | Rapid growth, high cell densities, well-established genetics, low-cost media. fraunhofer.de | Production of a wide range of intracellular enzymes. isomerase.com |

| Pichia pastoris | High levels of protein expression, strong inducible promoters, secretion of proteins. fraunhofer.de | High-yield production of secreted enzymes. |

| Saccharomyces cerevisiae | Generally Recognized as Safe (GRAS) status, well-characterized, capable of post-translational modifications. mdpi.com | Enzymes for food and beverage industries, biofuels. mdpi.com |

| Yarrowia lipolytica | High secretion capacity, ability to utilize diverse carbon sources. biocatalysts.com | Production of lipases and other hydrolytic enzymes. biocatalysts.com |

Optimization of Bioreaction Conditions (pH, temperature, cofactors)

To maximize the productivity and efficiency of the biocatalytic conversion, the reaction environment must be precisely controlled. mdpi.comresearchgate.net Key parameters that require optimization include pH, temperature, and the management of any necessary cofactors. researchgate.net

pH and Temperature: Every enzyme exhibits optimal activity within a specific pH and temperature range. mdpi.com Deviations from these optima can lead to a significant reduction in catalytic rate or even irreversible denaturation of the enzyme. Therefore, identifying and maintaining the optimal pH and temperature for the specific enzyme acting on a derivative of this compound is fundamental. For example, the optimal conditions for producing certain flavonol aglycones were found to be a pH of 4.0 and a temperature of 50 °C. mdpi.com

Cofactors: Many enzymes, particularly oxidoreductases, require non-protein chemical compounds called cofactors (e.g., NAD+/NADH) to function. researchgate.net In whole-cell biocatalysis, the regeneration of these cofactors is often handled by the cell's metabolism. In cell-free systems, cofactor regeneration systems must be implemented, and their concentrations optimized to ensure sustained enzyme activity without becoming cost-prohibitive. researchgate.netnih.gov The use of cosolvents may also be necessary to improve the solubility of hydrophobic substrates, which also requires careful optimization to avoid inactivating the enzyme. nih.gov

The systematic optimization of these parameters, often using statistical methods like Response Surface Methodology (RSM), is essential to intensify the biocatalytic process and achieve high product yields and purity. researchgate.netnih.gov

Advanced Analytical Methodologies for 2,4 Dicyano 3 Isobutyl Glutaric Acid and Its Derivatives

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for separating and quantifying 2,4-Dicyano-3-isobutyl-glutaric acid from its starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as the primary method for assessing the purity and quantifying the content of this compound. While specific application notes for this exact compound are not publicly widespread, typical methods for related dicarboxylic acids and pregabalin (B1679071) impurities involve reversed-phase chromatography with UV detection. A draft Certificate of Analysis for the closely related "2,4-Dicyano-3-isobutylpentanedioic acid" indicates that HPLC analysis confirms a purity of greater than 95%. chemicea.com

For its derivatives, such as 3-isobutyl glutarimide (B196013) (IBI) and 3-isobutylglutaric acid monoamide (IBM), established HPLC methods provide a framework for the analysis of this compound. For instance, the analysis of IBI and IBM can be performed using a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture with phosphoric acid, and UV detection at 210 nm. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of this compound Derivatives

| Parameter | Value |

|---|---|

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (e.g., 35:65 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Impurity Detection and Process Monitoring

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for the detection of volatile and semi-volatile impurities in this compound. These impurities can include residual solvents from the synthesis process or volatile by-products. Due to the low volatility of the diacid itself, derivatization is often required to convert it into a more volatile ester or silyl (B83357) derivative prior to GC analysis.

In the context of related compounds, the synthesis of 3-isobutylglutaric acid, a derivative of the title compound, is monitored for purity by GC. blogspot.com This highlights the utility of GC in process monitoring to ensure the reaction has gone to completion and to quantify any residual starting materials or volatile intermediates.

Chiral Chromatography for Enantiomeric Excess Determination of Chiral Derivatives

Since this compound possesses chiral centers, the separation of its enantiomers is critical, especially when it is used in the synthesis of stereospecific drugs. Chiral chromatography, a specialized form of HPLC, is employed for this purpose. Chiral stationary phases (CSPs) are used to differentiate between the enantiomers, allowing for the determination of the enantiomeric excess (ee).

For chiral derivatives of this compound, such as (R)-3-isobutylglutarate monoamide (R-IBM), chiral HPLC methods have been developed. One such method utilizes a Chiralpak IG-3 column with a mobile phase of acetonitrile and water, with the pH adjusted using phosphoric acid. nih.gov Derivatization of the analyte may sometimes be necessary to enhance separation and detection. nih.gov

Table 2: Representative Chiral HPLC Conditions for Derivatives

| Parameter | Value |

|---|---|

| Column | Chiralpak IG-3 (or similar polysaccharide-based CSP) |

| Mobile Phase | Acetonitrile : Water (e.g., 1:1 v/v) with pH adjusted to 2.5 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | Ambient |

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the unequivocal structural elucidation and functional group analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural confirmation of this compound.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals corresponding to the protons of the isobutyl group, the methine protons at the chiral centers, and the acidic protons of the carboxylic acid groups. A draft Certificate of Analysis for a related compound confirms that the structure is elucidated using ¹H NMR. chemicea.com

¹³C NMR offers insights into the carbon skeleton of the molecule. Distinct signals would be observed for the carbons of the isobutyl group, the chiral methine carbons, the nitrile carbons, and the carbonyl carbons of the carboxylic acid groups.

While a specific spectrum for this compound is not publicly available, spectral data for the related 3-isobutylglutaric acid shows characteristic peaks for the isobutyl and glutaric acid moieties. blogspot.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

IR Spectroscopy of this compound would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid groups. A strong carbonyl (C=O) stretching absorption would appear around 1700-1725 cm⁻¹. The nitrile (C≡N) group would exhibit a characteristic sharp absorption band in the region of 2240-2260 cm⁻¹.

Raman Spectroscopy is particularly useful for detecting the symmetric vibrations of non-polar bonds. The C≡N stretch, while visible in the IR spectrum, often gives a strong signal in the Raman spectrum. The C-C backbone of the isobutyl and glutaric acid moieties would also produce characteristic signals.

Spectral data for 3-isobutylglutaric acid confirms the presence of the carboxylic acid functional groups with characteristic IR absorptions. blogspot.com

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Nitrile | C≡N stretch | 2240-2260 |

Mass Spectrometry (MS) and Tandem MS for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) serves as a critical tool for the structural elucidation and molecular weight confirmation of synthetic compounds like this compound. The nominal mass of this compound is 224.21 g/mol , corresponding to its molecular formula C₁₀H₁₂N₂O₄. nih.govsynthinkchemicals.com High-resolution mass spectrometry (HRMS) can provide the exact mass, 224.07970687 Da, confirming the elemental composition with high accuracy. nih.gov

For analysis, derivatization is often employed to enhance ionization efficiency and improve chromatographic separation, especially for polar molecules like dicarboxylic acids. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are commonly used. nih.govnih.gov In LC-MS, electrospray ionization (ESI) is a soft ionization technique well-suited for such molecules, often yielding the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. google.comcam.ac.uk

In negative ion mode ESI-MS/MS, the deprotonated molecule [M-H]⁻ (m/z 223.07) would be the precursor ion. Characteristic fragmentation of dicarboxylic acids includes the neutral loss of water (H₂O) and carbon dioxide (CO₂). researchgate.netlibretexts.org The fragmentation of the nitrile groups could involve the loss of hydrogen cyanide (HCN).

Table 1: Predicted MS/MS Fragmentation of this compound ([M-H]⁻)

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Postulated Fragment Identity |

|---|---|---|---|

| 223.07 | H₂O (18.01) | 205.06 | Loss of water from carboxyl groups |

| 223.07 | CO₂ (44.00) | 179.07 | Decarboxylation |

| 223.07 | HCN (27.01) | 196.06 | Loss of one nitrile group as hydrogen cyanide |

| 223.07 | 2x HCN (54.02) | 169.05 | Loss of both nitrile groups |

The analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's structure and the identification of its key functional groups.

Thermal Analysis Methods for Reaction Studies

Thermal analysis techniques are indispensable for characterizing the thermal stability, decomposition behavior, and phase transitions of chemical compounds. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial data regarding its behavior upon heating.

Thermogravimetric Analysis (TGA) for Decomposition and Volatilization Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material. uobabylon.edu.iqmdpi.com

For this compound, a TGA experiment would reveal the temperatures at which significant weight loss occurs, corresponding to the volatilization or decomposition of the compound. Based on studies of similar compounds, nitrile-containing polymers and glutaric acid derivatives, a multi-step degradation process can be anticipated. uobabylon.edu.iqlu.se

The TGA curve would likely show an initial stable region, followed by distinct weight loss steps. These steps could correspond to:

Decarboxylation: The loss of one or both carboxylic acid groups as CO₂.

Loss of Nitrile Groups: Decomposition involving the cyano functionalities, potentially releasing gases like hydrogen cyanide. uobabylon.edu.iq

Breakdown of the Carbon Skeleton: Final decomposition of the remaining organic structure at higher temperatures.

Table 2: Hypothetical TGA Decomposition Stages for this compound

| Temperature Range (°C) | % Weight Loss (Approx.) | Associated Process |

|---|---|---|

| 150 - 250 | Variable | Initial decarboxylation (loss of CO₂) |

| 250 - 350 | Variable | Loss of nitrile groups and further decomposition |

Note: This table is illustrative and based on the expected behavior of related functional groups. Actual values would require experimental analysis.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Reaction Energetics

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions, and to quantify the enthalpy changes associated with these processes. rsc.orgacs.org

A DSC thermogram for this compound would provide valuable information. It is known that glutaric acid itself undergoes a solid-solid phase transition before melting. researchgate.net Therefore, the DSC analysis of its dicyano-isobutyl derivative might reveal similar complex phase behavior.

The key events observable in a DSC analysis would be:

Melting Point (Tₘ): An endothermic peak indicating the transition from a solid to a liquid state. The peak temperature provides the melting point. rsc.org

Enthalpy of Fusion (ΔH𝒻): The area under the melting peak corresponds to the energy required for melting.

Decomposition: An exothermic peak, often occurring at temperatures higher than the melting point, indicating the energy released during chemical decomposition. researchgate.net

Glass Transition (T₉): If the compound can be cooled from its molten state without crystallizing, a step-change in the heat capacity can be observed, indicating a glass transition. rsc.org

Table 3: Expected Thermal Events in DSC Analysis of this compound

| Thermal Event | Expected Temperature Range (°C) | Type of Peak | Information Gained |

|---|---|---|---|

| Solid-Solid Transition | < Melting Point | Endothermic/Exothermic | Polymorphic behavior |

| Melting | Variable (compound specific) | Endothermic | Melting point, Purity |

Advanced Hyphenated Techniques for Online Monitoring

The synthesis of this compound, a key intermediate in the preparation of other compounds like 3-isobutylglutaric acid and Pregabalin, can be monitored in real-time using advanced hyphenated analytical techniques. google.comgoogle.com These methods couple a separation technique with a detection technique, providing detailed information on reaction progress. ajpaonline.comchemijournal.com

Online High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is particularly effective for monitoring the composition of a reaction mixture over time. nih.govlcms.cz By automatically drawing small samples from the reactor, these systems can separate reactants, intermediates, products, and byproducts. researchgate.net

Coupling the chromatograph to a mass spectrometer (LC-MS) or a photodiode array (PDA) detector offers significant advantages:

LC-PDA: Allows for the quantification of components that absorb UV light. A full UV-Vis spectrum is recorded for each peak, aiding in peak identification and purity assessment. actascientific.com

LC-MS: Provides mass information for each separated component, enabling positive identification of the product and any impurities. nih.govchromatographyonline.com This is highly specific and sensitive, capable of tracking trace-level byproducts. The use of tandem mass spectrometry (LC-MS/MS) can further confirm the identity of each species by analyzing their fragmentation patterns. nih.govwaters.com

These online monitoring platforms enable chemists to track the consumption of starting materials (e.g., cyanoacetic acid, isovaleraldehyde) and the formation of this compound in real-time. google.com This data is crucial for determining reaction kinetics, optimizing process parameters (like temperature and catalyst loading), identifying the optimal reaction endpoint, and ensuring maximum yield and purity. lcms.czresearchgate.net

Table 4: Comparison of Hyphenated Techniques for Online Reaction Monitoring

| Technique | Separation Principle | Detection Principle | Key Advantages |

|---|---|---|---|

| Online HPLC-PDA | Liquid Chromatography | UV-Vis Absorbance | Quantitative, provides spectral purity information. actascientific.com |

| Online HPLC-MS | Liquid Chromatography | Mass-to-Charge Ratio | High specificity and sensitivity, definitive identification of products and byproducts. nih.govchromatographyonline.com |

| Online HPLC-MS/MS | Liquid Chromatography | Precursor/Product Ion Mass | Unambiguous structural confirmation through fragmentation analysis. nih.gov |

Applications in Complex Molecule Synthesis and Advanced Organic Chemistry

Role as a Key Precursor in Multistep Organic Synthesis Sequences

2,4-Dicyano-3-isobutyl-glutaric acid is a pivotal intermediate, primarily recognized for its role in the synthesis of 3-isobutylglutaric acid, a key component in the production of certain pharmaceutical agents. google.com The transformation of the dicyano compound into the glutaric acid derivative is a critical step that unlocks its potential in broader synthetic applications.

The typical synthetic sequence involves the reaction of cyanoacetic acid with isovaleraldehyde (B47997) in the presence of a base to yield this compound (or its corresponding pentanedioic acid form). google.com This intermediate is then subjected to hydrolysis, often under acidic conditions, to convert the two nitrile groups into carboxylic acids, ultimately yielding 3-isobutylglutaric acid. google.com This diacid is a more stable and versatile scaffold for subsequent chemical manipulations.

The dinitrile functionality of this compound offers specific reactivity that can be exploited in various multistep sequences. Nitriles can undergo a wide range of transformations, including reduction to amines, hydrolysis to amides or carboxylic acids, and participation in cycloaddition reactions. This allows chemists to introduce diverse functionalities into the molecule, expanding its utility beyond a simple precursor to 3-isobutylglutaric acid.

| Precursor | Reaction | Product | Significance |

| Cyanoacetic acid and Isovaleraldehyde | Base-catalyzed condensation | This compound | Formation of the core dicyano structure. google.com |

| This compound | Acid Hydrolysis | 3-Isobutylglutaric acid | Conversion to a key pharmaceutical intermediate. google.com |

| 3-Isobutylglutaric acid | Various (e.g., amidation, reduction) | Complex target molecules | Serves as a versatile scaffold for further synthesis. quickcompany.in |

Utility in the Construction of Pharmaceutical Scaffolds

The molecular framework of this compound, and more commonly its derivative 3-isobutylglutaric acid, is a valuable scaffold in medicinal chemistry. google.comgoogle.com A scaffold refers to the core structure of a molecule upon which various functional groups can be appended to create a library of compounds for biological screening. The glutaric acid backbone provides a flexible chain with multiple points for modification.

The primary application of this scaffold is in the synthesis of γ-amino acid analogues. For instance, 3-isobutylglutaric acid is a direct precursor to the γ-amino butyric acid (GABA) analogue, Pregabalin (B1679071). quickcompany.innih.gov The synthesis involves converting one of the carboxylic acid groups into an amine via transformations like the Hofmann or Curtius rearrangement, while the other carboxylic acid remains. quickcompany.in

The isobutyl group itself is a key feature of the scaffold, providing a specific lipophilic character that can be crucial for a molecule's interaction with biological targets. The dinitrile and dicarboxylic acid functionalities act as versatile chemical handles, allowing for the construction of various heterocyclic systems or for the attachment of other pharmacophoric groups. mdpi.comnih.gov The ability to selectively manipulate the four functional groups (two nitriles and two carboxyls) on the initial precursor offers a pathway to a diverse range of molecular shapes and properties suitable for drug discovery programs.

Strategies for Chiral Intermediate Generation from the Prochiral Compound

This compound is a prochiral molecule, meaning it lacks a stereocenter but can be converted into a chiral molecule in a single step. The central carbon atom (C3) bearing the isobutyl group becomes a stereocenter upon selective transformation of one of the two identical functional groups (either the two nitriles or the two carboxyls). Generating enantiomerically pure intermediates from such prochiral precursors is a highly efficient strategy in asymmetric synthesis, as it can theoretically achieve a 100% yield of the desired enantiomer, unlike classical resolution which has a maximum yield of 50%. nih.gov

Several strategies have been developed to achieve this desymmetrization, primarily focusing on derivatives of this compound, such as 3-isobutylglutarimide or dialkyl 3-isobutylglutarates.

Enzymatic Desymmetrization: Biocatalysis offers a powerful method for the enantioselective transformation of prochiral compounds. mdpi.com Enzymes like lipases and esterases can selectively hydrolyze one of two ester groups in a prochiral diester, leading to a chiral monoester. Similarly, imidases or hydantoinases can be used for the asymmetric hydrolysis of a symmetrical substrate like 3-isobutylglutarimide to produce a chiral monoamide, such as (R)-3-isobutylglutaric acid monoamide ((R)-IBM). nih.gov This enzymatic approach is highly attractive due to its high enantioselectivity (often >99% ee) and mild reaction conditions. nih.gov

Chiral Auxiliaries: Another approach involves reacting the prochiral precursor or its derivative with a chiral auxiliary to form a mixture of diastereomers, which can then be separated. For example, the resolution of a racemic amide intermediate derived from 3-isobutylglutaric acid can be achieved using a chiral amine like (S)-phenethylamine. quickcompany.in Although this is a resolution of a downstream intermediate, the principle relies on forming separable diastereomers.

Asymmetric Synthesis: This strategy involves building the chiral center directly during the synthesis. While not starting from this compound itself, asymmetric routes to its chiral derivatives showcase methods for controlling stereochemistry. This can involve using chiral catalysts or reagents in key bond-forming steps. nih.govnih.gov

| Strategy | Substrate | Reagent/Catalyst | Product | Key Advantage |

| Enzymatic Desymmetrization | 3-Isobutylglutarimide | Imidase / Hydantoinase | (R)-3-Isobutylglutarate monoamide | High enantioselectivity (>99% ee), 100% theoretical yield. nih.gov |

| Chiral Resolution | Racemic Amide Intermediate | (S)-Phenethylamine | Diastereomeric Salts | Effective separation of enantiomers. quickcompany.in |

| Asymmetric Synthesis | Achiral Precursors | Chiral Catalysts | Chiral Glutaric Acid Derivatives | Direct formation of the desired enantiomer. nih.gov |

Design and Synthesis of Novel Analogues for Structure-Reactivity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. drugdesign.orgscirp.org this compound provides a template for designing and synthesizing novel analogues to probe how structural changes affect chemical reactivity and, subsequently, biological function.

The design of analogues can be approached by modifying three key regions of the molecule:

The C3-Substituent: The isobutyl group can be replaced with a variety of other alkyl, cycloalkyl, or aryl groups. This allows for the exploration of steric and electronic requirements at this position. For example, increasing or decreasing the size of the alkyl chain or introducing aromatic rings could significantly alter the molecule's interaction with a target enzyme or receptor.

The Glutaric Acid Backbone: The five-carbon chain can be lengthened or shortened to modify the distance and spatial orientation between the functional groups. Substituents could also be introduced at other positions on the backbone to create more rigid or conformationally constrained analogues.

The Functional Groups: The nitrile and carboxylic acid groups can be converted into a wide array of other functionalities. Nitriles can be transformed into amides, tetrazoles, or other bioisosteres. Carboxylic acids can be esterified or converted to amides. These changes alter key physicochemical properties such as acidity, hydrogen bonding capacity, and lipophilicity. nih.gov

A systematic synthesis of such analogues, followed by reactivity studies (e.g., rates of hydrolysis, cyclization, or subsequent transformations), provides valuable data. This information helps in understanding the electronic and steric factors that govern the compound's chemical behavior, which is essential for designing more effective molecules in areas like drug discovery.

Below is a hypothetical table illustrating how data for an SAR study of this compound analogues might be presented.

| Analogue | R-Group (at C3) | Modification | Observed Reactivity (Hypothetical) |

| 1 | -CH₂CH(CH₃)₂ (isobutyl) | Parent Compound | Baseline |

| 2 | -CH₂CH₃ (ethyl) | Smaller alkyl group | Increased rate of hydrolysis |

| 3 | -CH₂Ph (benzyl) | Aromatic group | Decreased rate of nitrile reduction |

| 4 | -c-Hexyl (cyclohexyl) | Bulky cycloalkyl group | Steric hindrance in cyclization |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in understanding the intricate details of chemical reactions at a molecular level. For a molecule like 2,4-dicyano-3-isobutyl-glutaric acid, these calculations could provide invaluable insights into its synthesis and reactivity.

Transition State Characterization and Activation Energy Determination

While no specific studies on the transition states and activation energies involved in the reactions of this compound have been found, research on the synthesis of glutaric acid itself offers a relevant precedent. For instance, density functional theory (DFT) calculations have been employed to verify the reaction mechanism of the green synthesis of glutaric acid. nih.govrsc.org Such studies typically involve locating the transition state structures along a proposed reaction coordinate and calculating the associated energy barriers, which correspond to the activation energies. This information is crucial for optimizing reaction conditions to improve yield and selectivity.

Solvent Effects and Catalytic Influence on Reaction Pathways

The surrounding environment, including solvents and catalysts, can significantly impact reaction outcomes. Computational models can simulate these effects. For example, in the synthesis of glutaric acid, tungstic acid is used as a catalyst. rsc.org Quantum chemical calculations could elucidate the role of the catalyst by modeling its interaction with the reactants and intermediates, thereby revealing how it lowers the activation energy of the reaction. Similarly, the influence of different solvents on the stability of reactants, products, and transition states can be computationally assessed to predict the optimal solvent for a given transformation.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Reactivity

The three-dimensional structure and dynamic behavior of a molecule are intrinsically linked to its reactivity. Molecular modeling and dynamics simulations are powerful tools for exploring these aspects.

Although specific molecular dynamics simulations for this compound are not available, simulations have been performed on related systems. For example, molecular dynamics simulations have been used to study the enzymatic desymmetrization of prochiral 3-alkylglutaric acid diesters, which are structurally similar. nih.gov These simulations can reveal the preferred conformations of the molecule and how it interacts with other molecules, such as enzymes or reactants. Such information is vital for understanding its biological activity and chemical reactivity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are pivotal in the design of new molecules with desired biological activities. These studies aim to establish a correlation between the chemical structure of a compound and its biological effect.